molecular formula C12H17NO2 B3271485 L-Phenylalanine, propyl ester CAS No. 54966-38-0

L-Phenylalanine, propyl ester

Cat. No.: B3271485
CAS No.: 54966-38-0
M. Wt: 207.27 g/mol
InChI Key: ZQFRXVDPMWSCHZ-NSHDSACASA-N
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Description

L-Phenylalanine, propyl ester is an ester derivative of L-phenylalanine, an essential amino acid. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. L-Phenylalanine itself is a precursor to several important biomolecules, such as dopamine, norepinephrine, and melanin.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalanine, propyl ester can be synthesized through esterification reactions. One common method involves the reaction of L-phenylalanine with propanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, propyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of L-Phenylalanine, propyl ester involves its hydrolysis to release L-phenylalanine and propanol. L-phenylalanine is then utilized in various metabolic pathways, including the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and overall brain health .

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosine, propyl ester
  • L-Tryptophan, propyl ester
  • L-Histidine, propyl ester

Uniqueness

L-Phenylalanine, propyl ester is unique due to its specific role as a precursor to dopamine and norepinephrine, which are critical for brain function. Compared to other similar compounds, it has distinct applications in the pharmaceutical and food industries .

Properties

IUPAC Name

propyl (2S)-2-amino-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFRXVDPMWSCHZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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